N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline
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Overview
Description
N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline is a complex organic compound with the molecular formula C19H15N3O6S It is characterized by the presence of benzyl, nitro, and sulfonyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by sulfonylation and benzylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The sulfonylation step may involve the use of sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-nitroaniline
- N-benzyl-4-nitroaniline
- N-benzyl-2-nitro-4-sulfonylaniline
Uniqueness
N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline is unique due to the presence of both nitro and sulfonyl groups on the aniline ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6S/c23-21(24)15-7-4-8-16(11-15)29(27,28)17-9-10-18(19(12-17)22(25)26)20-13-14-5-2-1-3-6-14/h1-12,20H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICDZAAVBRZTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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